Ethyl 6-amino-7,7,7-trifluoroheptanoate
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Overview
Description
Ethyl 6-amino-7,7,7-trifluoroheptanoate is a fluorinated organic compound with a unique structure that includes an amino group and a trifluoromethyl group
Preparation Methods
The synthesis of Ethyl 6-amino-7,7,7-trifluoroheptanoate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl heptanoate and trifluoroacetic acid.
Reaction Conditions: The reaction involves the introduction of an amino group and a trifluoromethyl group under controlled conditions. Common reagents include hydrazine hydrate and trifluoroacetic anhydride.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Ethyl 6-amino-7,7,7-trifluoroheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve specific solvents and temperatures to achieve the desired products.
Scientific Research Applications
Ethyl 6-amino-7,7,7-trifluoroheptanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-7,7,7-trifluoroheptanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, leading to modulation of their activities.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Ethyl 6-amino-7,7,7-trifluoroheptanoate can be compared with other similar compounds:
Similar Compounds: Compounds such as Ethyl 6-amino-7,7,7-trifluorohexanoate and Ethyl 6-amino-7,7,7-trifluorooctanoate share similar structures but differ in the length of the carbon chain.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 6-amino-7,7,7-trifluoroheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2/c1-2-15-8(14)6-4-3-5-7(13)9(10,11)12/h7H,2-6,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDIWFTBYWTGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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